N-(2,4-dinitrophenyl)-N'-ethylethane-1,2-diamine
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Overview
Description
N-[2-(ETHYLAMINO)ETHYL]-2,4-DINITROANILINE is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an ethylamino group attached to an ethyl chain, which is further connected to a dinitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ETHYLAMINO)ETHYL]-2,4-DINITROANILINE typically involves the reaction of 2,4-dinitroaniline with 2-(ethylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of N-[2-(ETHYLAMINO)ETHYL]-2,4-DINITROANILINE is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent quality of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[2-(ETHYLAMINO)ETHYL]-2,4-DINITROANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[2-(ETHYLAMINO)ETHYL]-2,4-DINITROANILINE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[2-(ETHYLAMINO)ETHYL]-2,4-DINITROANILINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(Ethylamino)ethanol: Shares the ethylamino group but lacks the dinitroaniline moiety.
N-Ethylethanolamine: Similar structure but different functional groups.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Similar in terms of having an ethylamino group but with different aromatic systems
Uniqueness
N-[2-(ETHYLAMINO)ETHYL]-2,4-DINITROANILINE is unique due to its combination of the ethylamino group and the dinitroaniline moiety, which imparts specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C10H14N4O4 |
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Molecular Weight |
254.24 g/mol |
IUPAC Name |
N'-(2,4-dinitrophenyl)-N-ethylethane-1,2-diamine |
InChI |
InChI=1S/C10H14N4O4/c1-2-11-5-6-12-9-4-3-8(13(15)16)7-10(9)14(17)18/h3-4,7,11-12H,2,5-6H2,1H3 |
InChI Key |
BQOCSKAYCFGAQT-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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